1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene
Overview
Description
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of fluorobenzene followed by sulfonylation. The bromination typically employs a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The sulfonylation step involves the reaction of the brominated product with a sulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Nucleophilic Substitution: Involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these products are valuable in pharmaceuticals and materials science.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene finds applications across various fields:
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is primarily dictated by its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Sulfonyl Group: Provides electron-withdrawing effects, stabilizing intermediates and influencing the reactivity of the compound.
Fluorine Atom: Enhances the compound’s stability and reactivity through its strong electronegativity.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the sulfonyl group, making it less versatile in certain synthetic applications.
4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a fluorophenyl sulfonyl group, leading to different reactivity and applications.
4-Bromobenzotrifluoride: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorophenyl sulfonyl group.
Uniqueness: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene stands out due to the combination of bromine, fluorine, and sulfonyl groups, offering a unique set of reactivity and stability that is advantageous in various synthetic and industrial applications .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPQROIJRHZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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